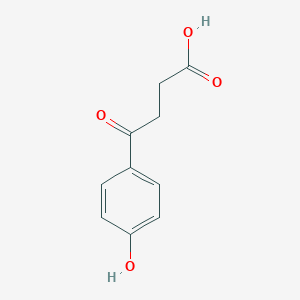
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide, also known as CNB-001, is a small molecule drug that has been developed for the treatment of various neurological disorders. It is a potent neuroprotective agent that has shown promising results in preclinical studies. CNB-001 is a member of the benzamide family of compounds and has a molecular weight of 308.7 g/mol.
Mechanism of Action
The exact mechanism of action of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide is not fully understood. However, it is believed to exert its neuroprotective effects by modulating various cellular pathways involved in oxidative stress, inflammation, and apoptosis. N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It also inhibits the activation of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. It also reduces inflammation by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has been shown to improve mitochondrial function and reduce apoptosis in neurons.
Advantages and Limitations for Lab Experiments
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has several advantages for lab experiments. It has a high degree of purity and stability, which makes it suitable for use in various assays. It is also soluble in various solvents, which makes it easy to administer to cells or animals. However, N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has certain limitations, such as its relatively high cost and limited availability.
Future Directions
There are several future directions for the research on N-(4-chloro-3-nitrophenyl)-3-methylbenzamide. One potential area of research is the development of new formulations of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide that can improve its bioavailability and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide in other neurological disorders such as multiple sclerosis and Huntington's disease. Further studies are also needed to elucidate the exact mechanism of action of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide and to identify potential biomarkers of its efficacy.
Synthesis Methods
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide can be synthesized using a multi-step process involving the reaction of various chemicals. The synthesis of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide involves the reaction of 4-chloro-3-nitroaniline and 3-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have potent neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis. N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
CAS RN |
304453-70-1 |
|---|---|
Product Name |
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide |
Molecular Formula |
C14H11ClN2O3 |
Molecular Weight |
290.7 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-3-2-4-10(7-9)14(18)16-11-5-6-12(15)13(8-11)17(19)20/h2-8H,1H3,(H,16,18) |
InChI Key |
CCGCLMJSSPPDFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



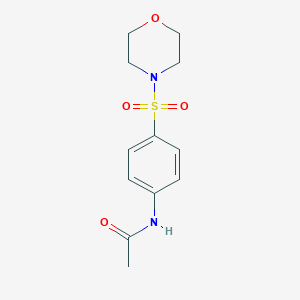

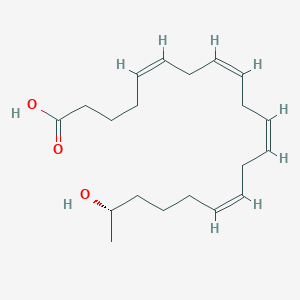

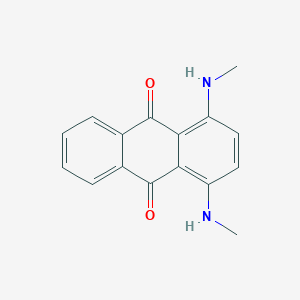


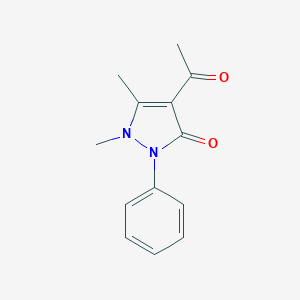
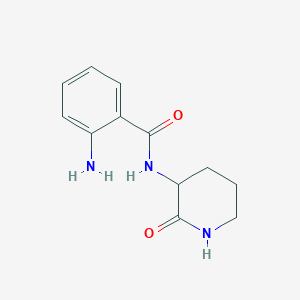

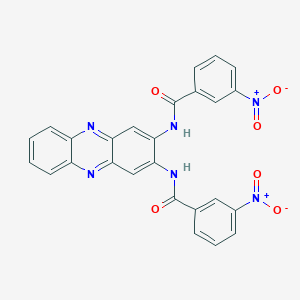

![Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]-](/img/structure/B188948.png)
